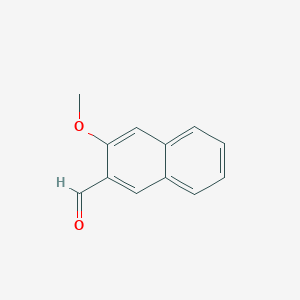

3-Methoxy-2-naphthaldehyde

Description

Contextualization within Naphthaldehyde Derivatives in Organic Chemistry Research

Naphthaldehyde derivatives, as a class of compounds, are widely explored in organic synthesis due to the versatile reactivity of the aldehyde functional group. This group readily participates in a variety of chemical transformations, including condensations, oxidations, and reductions, making them valuable precursors for more complex molecular architectures. The naphthalene (B1677914) moiety itself provides a rigid and extended aromatic system, which can influence the photophysical and biological properties of the resulting molecules.

Significance and Research Trajectory of 3-Methoxy-2-naphthaldehyde

The significance of this compound in research stems from its utility as a precursor in the synthesis of specialized organic molecules. Its research trajectory has seen it employed in the development of fluorescent probes for ion detection and as a foundational component in the investigation of novel compounds with potential biological activities. The strategic placement of the methoxy (B1213986) and aldehyde groups allows for targeted modifications, enabling chemists to fine-tune the properties of the final products.

Overview of Key Research Areas and Academic Relevance

The academic relevance of this compound is evident in its application across several key research areas. These include the design and synthesis of chemosensors for detecting metal ions, the development of novel fluorescent materials, and the exploration of new therapeutic agents. Its role as a starting material in multi-step syntheses continues to be a subject of interest in academic and industrial research laboratories.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDOWNJLYIFTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462248 | |

| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56679-88-0 | |

| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactions of 3 Methoxy 2 Naphthaldehyde

The synthesis of 3-Methoxy-2-naphthaldehyde can be achieved through various organic chemistry methodologies. While specific, detailed industrial synthesis routes are often proprietary, general laboratory-scale preparations can be inferred from related transformations. For instance, the formylation of a methoxy-substituted naphthalene (B1677914) precursor is a plausible synthetic route.

The chemical reactivity of this compound is largely dictated by its aldehyde functional group. This group is susceptible to nucleophilic attack and can undergo a range of condensation reactions. A notable reaction is the Claisen-Schmidt condensation, where it reacts with ketones to form chalcone (B49325) derivatives. These reactions are fundamental in expanding the molecular diversity of compounds derived from this compound. A computational study has also explored the effects of methoxy (B1213986) and formyl substituents on the energetics and reactivity of naphthalenes. researchgate.net

Spectroscopic and Structural Elucidation of 3 Methoxy 2 Naphthaldehyde and Its Derivatives

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of complex organic molecules like 3-Methoxy-2-naphthaldehyde. These techniques probe the magnetic and vibrational properties of atomic nuclei and chemical bonds, respectively, offering deep insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is influenced by the naphthalene (B1677914) core and the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing aldehyde (-CHO) group. While a fully assigned spectrum for this compound is not extensively detailed in the literature, the chemical shifts can be reliably predicted based on established principles and data from analogous compounds such as methoxybenzaldehydes and other naphthaldehyde derivatives. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aldehydic, aromatic, and methoxy protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The protons H-1 and H-4 will likely be singlets due to the substitution pattern at C-2 and C-3. The remaining four protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit more complex splitting patterns (doublets and triplets of doublets) due to coupling with their neighbors.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around δ 3.8-4.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all twelve carbon atoms in the molecule.

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield, generally in the range of δ 190-195 ppm. rsc.org

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate between δ 110 and 160 ppm. The carbons directly attached to the oxygen of the methoxy group (C-3) and the carbonyl group (C-2) will have their chemical shifts significantly influenced. The C-3 carbon is expected to be shielded by the oxygen atom, while the C-2 carbon will be deshielded by the aldehyde group. In aromatic systems, methoxy group carbons typically resonate around 55-62 ppm. nih.gov

Methoxy Carbon: The carbon of the methoxy group is expected in the upfield region of the spectrum, typically around δ 55-56 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CHO | 9.5 - 10.5 (s) | 190 - 195 |

| -OCH₃ | 3.8 - 4.0 (s) | 55 - 56 |

| Aromatic C-H | 7.0 - 8.5 (m) | 110 - 140 |

| Quaternary Aromatic C | - | 125 - 160 |

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, 2D NMR experiments are employed. For derivatives of naphthaldehydes, these techniques are crucial for distinguishing between isomers. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal on the naphthalene ring and the methoxy proton signal to the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for establishing the connectivity across quaternary carbons. For this compound, key expected HMBC correlations would include:

The aldehyde proton showing correlations to the C-2 and C-1 carbons.

The methoxy protons showing a strong correlation to the C-3 carbon.

The H-1 proton showing correlations to C-2, C-3, and the adjacent quaternary carbon of the ring junction.

The H-4 proton showing correlations to C-2, C-3, and the other adjacent quaternary carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This is valuable for determining the spatial arrangement of substituents. A key expected NOESY correlation for this compound would be between the methoxy protons (-OCH₃) and the aromatic proton at the H-4 position, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. The aldehydic C-H stretch is expected to show two characteristic bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the conjugated aldehyde carbonyl group is expected in the region of 1680-1700 cm⁻¹. Conjugation with the naphthalene ring lowers the frequency compared to a non-conjugated aldehyde.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) are expected to produce strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aldehydic C-H Stretch | ~2850, ~2750 | Weak |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O give strong IR signals, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: The C=C stretching and ring breathing vibrations of the naphthalene system would give rise to strong and sharp bands, particularly in the 1300-1650 cm⁻¹ region.

Aldehyde C=O Stretch: The carbonyl stretch, while very strong in the IR, would also be visible, though likely weaker, in the Raman spectrum around 1680-1700 cm⁻¹.

C-H Stretching: Aromatic and aldehydic C-H stretching vibrations would be observed above 3000 cm⁻¹.

The combination of these spectroscopic techniques allows for a detailed and unambiguous elucidation of the structure of this compound, confirming the connectivity and spatial arrangement of its constituent atoms.

Potential Energy Distribution Analysis

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. nih.govsci-hub.box This analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), which predicts the harmonic vibrational frequencies of a molecule. nih.govnih.gov The PED calculation breaks down the complex vibrational motions of a molecule into contributions from individual internal coordinates, such as bond stretching, angle bending, and torsions. researchgate.net This allows for a precise and unambiguous assignment of each spectral band to a specific molecular motion, moving beyond simple group frequency approximations. nih.gov

For complex aromatic molecules like this compound and its derivatives, where vibrational coupling is common, PED is indispensable. For instance, in a study of the related molecule 2-methoxybenzaldehyde, periodic DFT calculations were used to confidently assign vibrational modes, including the large amplitude, low-wavenumber modes corresponding to torsions of the formyl (-CHO) and methoxy (-OCH₃) groups. mdpi.com Discrepancies between calculations for isolated molecules and periodic calculations for crystalline solids often arise for these low-wavenumber modes, highlighting the importance of the computational approach. mdpi.com While specific PED data for this compound is not extensively detailed in the literature, the methodology remains the standard for assigning its vibrational spectra, ensuring that interpretations of its structural dynamics are accurate. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of this compound and its derivatives, particularly Schiff bases, are characterized by distinct absorption bands in the UV-Visible region. These bands arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. scirp.org The spectra are typically dominated by two main types of transitions: π → π* and n → π*.

The high-energy bands, usually observed at shorter wavelengths (e.g., 275-360 nm), are assigned to π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated aromatic system of the naphthalene ring. scirp.orgresearchgate.net The lower-energy band, found at longer wavelengths (e.g., ~350-430 nm), is generally attributed to the n → π* transition. This transition involves a non-bonding electron, typically from the lone pair on the nitrogen atom of an imine group (-CH=N-) in a Schiff base derivative, being promoted to a π* antibonding orbital. researchgate.net The presence of the methoxy group (-OCH₃) as an auxochrome can influence the position and intensity of these bands.

The following table presents typical absorption maxima for Schiff base derivatives of aromatic aldehydes, illustrating the regions where these electronic transitions occur.

| Compound Type | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|

| Aromatic Schiff Base | 320 - 360 nm | π → π* (Aromatic System) | researchgate.net |

| Aromatic Schiff Base | ~420 nm | n → π* (Imine Group) | researchgate.net |

| Naphthalene-derived Schiff Base | ~350 nm | π → π* (Aromatic & Imine) | scirp.org |

| Methoxy-substituted Schiff Base | 300 - 345 nm | π → π* / n → π* | researchgate.net |

Solvent Effects on UV-Vis Spectra

The electronic absorption spectra of this compound derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. acs.org This effect arises from differential solvation of the ground and excited states of the molecule. Generally, polar solvents tend to stabilize the more polar state. For π → π* transitions, the excited state is often more polar than the ground state, leading to a bathochromic (red) shift to longer wavelengths in polar solvents. Conversely, for n → π* transitions, the ground state is typically more stabilized by polar solvents, resulting in a hypsochromic (blue) shift to shorter wavelengths.

Studies on solvatochromic dyes show that increasing solvent polarity can cause notable shifts in the absorption maxima (λmax). researchgate.netrsc.org The relationship between the absorption wavelength and solvent properties can often be described by models such as the Lippert-Mataga equation, which correlates the Stokes shift with the orientation polarizability of the solvent. rsc.org

The table below illustrates the effect of solvent polarity on the absorption maximum of a representative organic dye, demonstrating the typical bathochromic shift observed with increasing solvent dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Hexane | 1.9 | 373 nm | rsc.org |

| Toluene | 2.38 | 378 nm | rsc.org |

| Ethyl Ether | 4.34 | 374 nm | rsc.org |

| Ethyl Acetate (B1210297) | 6.02 | 375 nm | rsc.org |

Fluorescence Spectroscopy and Luminescence Properties

Emission Maxima and Quantum Yields

Derivatives of this compound, especially Schiff bases, often exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The emission maximum (λem) and fluorescence quantum yield (ΦF) are key parameters that characterize this luminescence. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govmdpi.com

The emission properties are highly dependent on the molecular structure and the surrounding environment. For example, Schiff bases derived from benzanthrone (B145504) have been reported to emit in the 500–660 nm range, with large Stokes shifts (the difference between the absorption and emission maxima). nih.gov Other Schiff bases have shown emission maxima ranging from the blue to the yellow-green region of the spectrum (e.g., 455 nm to 486 nm). researchgate.netnih.gov The fluorescence quantum yield can vary widely, from nearly zero to close to unity, and is often reduced in polar protic solvents due to alternative non-radiative deactivation pathways. rsc.org

The following table shows representative emission maxima for various Schiff base compounds.

| Compound Type | Solvent | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| Schiff Base (M2) | DMSO | 360 nm | researchgate.net |

| Schiff Base (Compound 2) | Chloroform | 455 and 478 nm | nih.gov |

| Schiff Base (Compound 1) | Chloroform | 486 nm | nih.gov |

| Benzanthrone Schiff Bases | Various | 500 - 660 nm | nih.gov |

Aggregation-Induced Emission (AIE) Characteristics of Derivatives

A fascinating photophysical phenomenon observed in many derivatives of naphthaldehyde is Aggregation-Induced Emission (AIE). rsc.org Molecules exhibiting AIE are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. nih.govresearchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect where fluorescence is diminished upon aggregation.

The mechanism behind AIE is primarily the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In solution, flexible parts of the molecule (like C=N bonds or single bonds connecting aromatic rings) can undergo rapid rotation and vibration, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to strong fluorescence emission. nih.gov

Schiff bases derived from naphthaldehyde have been specifically designed as AIE-active materials (AIEgens). rsc.orgresearchgate.net For example, studies on anthracene-derived Schiff bases showed that they are weakly fluorescent in pure tetrahydrofuran (B95107) (THF) but their emission intensity increases significantly in THF/water mixtures where they form nanoaggregates. nih.gov Similarly, naphthalimide-derived Schiff bases can be non-fluorescent in a solvent like DMSO but become emissive when an anti-solvent (like a buffer) is added to induce aggregation. nih.gov This "turn-on" fluorescence makes AIEgens derived from this compound promising candidates for applications in sensors, bio-imaging, and optoelectronic devices.

Mechanochromic Luminescence

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. rsc.orgresearchgate.net This property is of significant interest for applications in sensors, memory devices, and security materials. researchgate.net The mechanism often involves a transition from a stable crystalline state to a metastable amorphous state, which alters the intermolecular interactions and, consequently, the photoluminescent properties. rsc.orgrsc.org

While naphthaldehyde-based Schiff base derivatives have been synthesized and shown to exhibit reversible mechanochromic luminescence, specific studies detailing this phenomenon for this compound were not found in the reviewed literature. rsc.orgresearchgate.net The expression of mechanochromism is highly dependent on molecular structure and crystal packing. For instance, in some donor-acceptor type molecules, the emission color is determined by the dihedral angle between different parts of the molecule and the mode of the packing structures in the solid state. rsc.org Research on various organic chromophores, including tetraphenylethylene (B103901) and polycyclic aromatic hydrocarbons, has explored the relationship between polymorphism and mechanochromic properties, indicating that different crystalline forms can lead to distinct luminescent responses. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This section details the solid-state structural features of methoxy-naphthaldehyde derivatives.

While specific crystallographic data for this compound is not available in the cited literature, a detailed analysis of its isomer, 6-Methoxy-2-naphthaldehyde (B117158), provides valuable comparative insight. The crystal structure of 6-Methoxy-2-naphthaldehyde has been determined by single-crystal X-ray diffraction. researchgate.netjst.go.jp The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. researchgate.net The specific space group was identified as Pcab, a centrosymmetric space group. researchgate.netjst.go.jp The unit cell contains eight molecules (Z = 8). researchgate.netjst.go.jp

Detailed crystallographic data for 6-Methoxy-2-naphthaldehyde are presented below.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀O₂ |

| Formula Weight | 186.20 |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 7.4720(8) |

| b (Å) | 15.6800(11) |

| c (Å) | 16.4010(15) |

| Volume (ų) | 1921.6(3) |

| Z | 8 |

| Temperature (K) | 293(2) |

| Data sourced from Naveen et al. (2006). researchgate.net |

In the crystalline state, the molecular geometry is influenced by the balance of intramolecular forces and intermolecular packing forces. semanticscholar.org For the isomer 6-Methoxy-2-naphthaldehyde, the naphthalene ring system is nearly planar, with a very small dihedral angle of 2.12(9)° between the two fused rings. researchgate.net

The methoxy and aldehyde substituent groups exhibit slight deviations from this plane. The plane of the methoxy group forms an angle of 6.33(40)° with the naphthalene ring system, while the aldehyde group is twisted at an angle of 4.38(21)°. researchgate.net These torsions indicate a slight distortion from a completely planar conformation, which can be attributed to optimizing intermolecular interactions within the crystal lattice. researchgate.netsemanticscholar.org The flexibility of such exocyclic single bonds allows the molecule to distort to achieve a more favorable packing arrangement. semanticscholar.org

In the crystal structure of 6-Methoxy-2-naphthaldehyde, the primary intermolecular interactions are weak C-H···O hydrogen bonds. researchgate.netjst.go.jp Specifically, a hydrogen bond is observed between a hydrogen atom on one molecule and the aldehyde oxygen atom of a neighboring molecule (H11···O12), with a length of 3.459(3) Å and an angle of 159°. researchgate.net This type of interaction is common in organic crystals and plays a significant role in the supramolecular assembly. nih.gov

Additionally, the arrangement of the molecules in the crystal structure of 6-Methoxy-2-naphthaldehyde shows that the naphthalene rings are stacked along the c-axis, forming linear columns. researchgate.net This arrangement suggests the presence of π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. researchgate.net These stacking interactions contribute significantly to the cohesion and stability of the crystal structure. nsf.govsemanticscholar.org

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. A common form is keto-enol tautomerism. researchgate.net This phenomenon is particularly relevant for hydroxy-naphthaldehydes, where an equilibrium can exist between a phenol-imine form and a keto-enamine form, especially in Schiff base derivatives. researchgate.netrsc.orgacs.org The stability of these tautomers is influenced by factors such as solvent polarity and the electronic nature of substituents. acs.orgrsc.org In polar solvents, the equilibrium often shifts toward the more polar quinone (keto) form. acs.org

However, for this compound, the potential for this type of keto-enol tautomerism is eliminated. The hydroxyl proton, which is essential for the tautomeric shift, is replaced by a methyl group. This substitution prevents the proton transfer necessary to form a keto tautomer. Therefore, this compound exists stably in its methoxy-aromatic form without engaging in the keto-enol equilibrium observed in its hydroxyl analogues. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively applied to predict the properties of 3-Methoxy-2-naphthaldehyde.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar chalcone (B49325) derivatives, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have shown a good correlation between geometrical parameters determined by DFT calculations and those obtained from experimental X-ray diffraction (XRD) data scienceopen.com. The analysis of the electronic structure involves understanding the distribution of electron density and the nature of chemical bonds within the molecule. Natural Bond Orbital (NBO) analysis is a key tool in this context, providing insights into charge delocalization and hyperconjugative interactions that contribute to the molecule's stability scienceopen.comnih.gov.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties nih.govirjweb.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter.

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule nih.gov. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule nih.gov. The energy gap provides crucial information about the charge transfer potential within the molecule irjweb.com. For related hydroxybenzaldehyde compounds, the HOMO-LUMO energy gap has been calculated to be around 5.01 eV, indicating significant chemical stability mdpi.com. Analysis of the HOMO and LUMO energy levels can also be used to calculate global reactivity descriptors like chemical hardness, chemical potential, and electronegativity nih.govmdpi.com.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | Relates to chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

DFT calculations are used to predict the vibrational frequencies of this compound, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and provide a detailed assignment of the observed spectral bands scienceopen.com. Studies on related methoxybenzaldehyde compounds demonstrate a remarkable one-to-one match between calculated and observed vibrational bands, allowing for a confident assignment of the molecule's vibrational modes nih.govresearchgate.net. However, calculated frequencies, particularly from single-molecule models, may deviate from experimental results due to the absence of intermolecular interactions in the model mdpi.com. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values .

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks nih.gov. The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme.

Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen nih.govmdpi.com. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, and are prone to nucleophilic attack nih.govmdpi.com. MEP analysis of related naphthaldehydes and methoxy-substituted molecules shows distinct positive and negative regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding nih.govresearchgate.netresearchgate.net.

| MEP Color Code | Potential | Interpretation | Typical Location |

|---|---|---|---|

| Red | Negative | Electron-rich region, site for electrophilic attack. | Around electronegative atoms (e.g., carbonyl oxygen). |

| Green | Near Zero | Neutral region. | Typically on carbon backbones. |

| Blue | Positive | Electron-poor region, site for nucleophilic attack. | Around hydrogen atoms. |

Computational methods are also used to predict the non-linear optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics and photonics. While specific NLO studies on this compound are not widely documented, research on its isomer, 6-Methoxy-2-naphthaldehyde (B117158), has demonstrated NLO activity. The second-harmonic generation (SHG) efficiency of 6-Methoxy-2-naphthaldehyde was measured to be 0.59 to 0.8 times that of urea, a standard NLO material, indicating its potential as an NLO crystal researchgate.net. DFT calculations can predict NLO properties by calculating the first-order hyperpolarizability of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While extensively used for studying the conformational dynamics and interactions of complex chemical and biological systems, specific MD simulation studies focused on this compound are not prominently available in the reviewed literature. Such simulations could, in principle, provide valuable information on its behavior in different solvent environments and its dynamic interactions with other molecules.

Interactions with Polymers and Nanoparticles

Theoretical investigations and computational modeling of the specific interactions between this compound and various polymers or nanoparticles are not extensively documented in publicly available research. While computational methods are broadly used to study such interactions for many organic molecules, dedicated studies for this particular compound are not readily found.

Solvent Effects and Aggregation Behavior Modeling

Similarly, detailed computational modeling of the solvent effects on the conformational stability and aggregation behavior of this compound has not been a specific focus of published theoretical studies. However, related compounds such as 3-hydroxy-2-napthaldehyde have been studied, where it is noted that the molecule exists in closed (intramolecularly hydrogen-bonded), open, and intermolecularly hydrogen-bonded forms depending on the solvent environment researchgate.net. Theoretical calculations on such systems often employ methods like Density Functional Theory (DFT) to understand the spectral characteristics in different solvents researchgate.net.

Theoretical Studies on Intramolecular Interactions

Theoretical studies on o-hydroxy aromatic aldehydes, which serve as structural analogs for the demethylated form of this compound (3-hydroxy-2-naphthaldehyde), provide significant insight into the intramolecular forces at play.

Hydrogen Bond Energies and Electron Densities at Bond Critical Points

The strength of intramolecular hydrogen bonds in aromatic aldehydes is a key area of computational investigation. Hydrogen bond energies are commonly estimated using several theoretical methods. One such approach is the 'hb and out' method, which calculates the energy difference between the hydrogen-bonded conformer and a conformer where the hydroxyl group is rotated 180° away from the carbonyl group nih.gov. These calculations are often performed using high-level quantum mechanical methods like Møller–Plesset perturbation theory (MP2) or DFT with basis sets such as 6-311++G(d,p) nih.gov.

Another powerful method for analyzing chemical bonds, including hydrogen bonds, is the Quantum Theory of Atoms in Molecules (QTAIM). This theory analyzes the topology of the electron density (ρ) of a molecule nih.gov. A bond path, which is a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond wiley-vch.de. The point along this path with the minimum electron density is known as the bond critical point (BCP) wiley-vch.de. The value of the electron density and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the interaction nih.gov. For hydrogen bonds, which are considered closed-shell interactions, the Laplacian values are typically positive nih.gov.

Studies on a range of o-hydroxy aromatic aldehydes have demonstrated a strong linear correlation between hydrogen bond energies calculated via the 'hb and out' method and the electron densities measured at the corresponding bond critical points, confirming that electron density is a reliable indicator of hydrogen bond strength nih.gov.

| Compound | Hydrogen Bond Energy (kcal/mol, MP2 'hb and out') | Electron Density at BCP (ρ, atomic units) |

|---|---|---|

| 5-chlorosalicylaldehyde | 8.6 | 0.041 |

| 5-nitrosalicylaldehyde (17) | 9.4 | 0.046 |

| 2-hydroxy-1-naphthaldehyde (B42665) (22) | 10.0 | 0.049 |

| 3-hydroxysalicylaldehyde | 12.2 | 0.059 |

| 3,6-dimethoxy-1-hydroxy-2-naphthaldehyde (24) | 12.4 | 0.061 |

Data derived from a study on various o-hydroxy aromatic aldehydes, which are structural analogs. nih.gov

Isotope Effects on Chemical Shifts

Isotope effects on NMR chemical shifts (IECS) are a sensitive probe for investigating intramolecular hydrogen bonds olemiss.edu. The substitution of a proton with a deuteron in a hydrogen bond leads to small but measurable changes in the chemical shifts of nearby nuclei, particularly carbon-13 nih.gov. This effect is formally defined as ⁿΔC(D) = δC(H) − δC(D), where 'n' represents the number of bonds separating the observed carbon nucleus from the deuterium nih.govresearchgate.net.

The two-bond deuterium isotope effect (²ΔC(D)) on the carbonyl carbon is particularly informative and has been shown to be a good indicator of hydrogen bond strength olemiss.edu. A correlation has been suggested between hydrogen bond energies and these two-bond deuterium isotope effects on ¹³C chemical shifts nih.gov. This allows for an experimental method to probe the strength of these intramolecular interactions. In some non-tautomeric systems, isotope effects can be observed over multiple bonds, with formal four-bond effects being transmitted through the hydrogen bond itself nih.gov.

| Compound | Two-Bond Isotope Effect on C=O (²ΔC(D), ppm) | Calculated O···O Distance (Å) |

|---|---|---|

| Salicylaldehyde | 0.122 | 2.61 |

| 2-Hydroxy-1-naphthaldehyde | 0.201 | 2.58 |

| 3-Hydroxysalicylaldehyde | 0.315 | 2.55 |

| 3-Hydroxy-2-naphthaldehyde (B1580702) | 0.380 | 2.53 |

| Gossypol | 0.850 | 2.47 |

Data for analogous o-hydroxy aromatic aldehydes illustrating the relationship between isotope effects and hydrogen bond geometry. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Biological Activity and Pharmacological Investigations

Enzyme Inhibition Studies

Aldehyde Dehydrogenase (ALDH) Enzymes (Class I, II, III) as Substrates and Diagnostic Reagents

There is no scientific information available in the search results detailing the role of 3-Methoxy-2-naphthaldehyde as a substrate or diagnostic reagent for Aldehyde Dehydrogenase (ALDH) enzyme classes I, II, or III.

Antimicrobial Properties

The antimicrobial potential of derivatives of this compound, particularly Schiff bases, has been a subject of scientific inquiry. These studies explore their efficacy against various bacterial and fungal strains.

Antibacterial Activity of Schiff Base Derivatives

Research has been conducted on the antibacterial activities of Schiff bases derived from methoxy (B1213986) naphthaldehyde. A study involving five structurally related Schiff bases, including one derived from 2-methoxy naphthaldehyde, evaluated their effectiveness against both gram-negative and gram-positive bacteria using the well diffusion method. ijpsr.com

One of the tested compounds, (E)-1-(2-methoxy-1-naphthyl)-N-(3-nitrophenyl)methanimine, which is a Schiff base of 2-methoxy-naphthaldehyde, was noted for its significant docking interaction with p55blk kinase protein, a characteristic explored in the context of structure-activity relationships. ijpsr.com The study highlighted that another derivative in the series, which contained two hydroxyl functional groups, was observed to be one of the most dynamic antibacterial agents. ijpsr.com

| Compound Name | Bacterial Strains Tested | Method | Key Finding |

|---|---|---|---|

| (E)-1-(2-methoxy-1-naphthyl)- N- (3-nitrophenyl) methanimine | Gram-negative and Gram-positive bacteria | Well diffusion method | Showed significant docking interaction based on hydrogen bonding in in-silico studies. ijpsr.com |

Antifungal Activity

The antifungal properties of Schiff bases derived from various aromatic aldehydes have been investigated, showing potential against different fungal species. While studies focusing specifically on derivatives of this compound are not detailed in the provided results, research on analogous compounds provides insight into their potential antifungal action.

For instance, Schiff bases synthesized from isoniazid and fluorinated benzaldehydes have demonstrated marked activity against Candida albicans. mdpi.com Two specific derivatives in this study showed significant antifungal potential with Minimum Inhibitory Concentration (MIC) values of 0.037 mM and 0.048 mM, respectively. mdpi.com Furthermore, a comparative study of Schiff base ligands and their zinc(II) complexes indicated that the complexes often exhibit higher antimicrobial activity than the free ligands against a panel of fungi including Aspergillus niger, Rhizopus stolonifer, Aspergillus flavus, Rhizoctonia bataicola, and Candida albicans. nih.gov

| Schiff Base Origin | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| Isoniazid and Fluorinated Benzaldehydes | Candida albicans | MIC | 0.037 mM and 0.048 mM for two derivatives. mdpi.com |

| Glycylglycine and Imidazole/Indole Carboxaldehydes (as Zinc Complexes) | Aspergillus niger, Candida albicans, etc. | Inhibition Values | Complexes exhibit higher activity than free ligands. nih.gov |

Antiprotozoal Activity

Naphthalene (B1677914) derivatives, structurally related to this compound, have been identified as possessing noteworthy antiprotozoal capabilities. Research into the chemical constituents of the roots of Diospyros assimilis has led to the isolation of several naphthaldehyde compounds. nih.govresearchgate.netsci-hub.se These compounds were subsequently evaluated for their in vitro activity against a panel of protozoan parasites, including those from the genera Trypanosoma, Leishmania, and Plasmodium. nih.govsci-hub.se

Among the tested compounds, 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde (B1255920) demonstrated a moderate inhibitory effect on the growth of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govresearchgate.net In contrast, 4-hydroxy-5-methoxy-2-naphthaldehyde and 5-hydroxy-4-methoxy-2-naphthaldehyde were found to be comparatively less active. nih.govresearchgate.net The activity of these compounds highlights the potential of the naphthaldehyde scaffold as a basis for the development of new antiprotozoal agents. nih.gov

Table 1: In Vitro Antiprotozoal Activity of Naphthaldehyde Derivatives

| Compound | Parasite | IC₅₀ (µM) | Cytotoxicity (L-6 cells) IC₅₀ (µM) |

|---|---|---|---|

| 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde | T. brucei | 19.82 | 174.94 |

| T. cruzi | 12.28 |

IC₅₀ represents the half-maximal inhibitory concentration. L-6 cells are rat skeletal myoblasts. Data sourced from Phytochemistry. nih.gov

Anticancer and Cytotoxic Effects of Derivatives

Derivatives of this compound, particularly those belonging to the chalcone (B49325) family, have been a focus of anticancer research due to their antiproliferative properties. ajgreenchem.com Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are versatile starting materials for synthesizing heterocyclic compounds with significant biological activities. ajgreenchem.comresearchgate.net

A series of naphthalene-chalcone derivatives have been synthesized and evaluated for their antiproliferative potential against the human breast cancer cell line, MCF-7. ajgreenchem.com The MTT assay, a colorimetric method to assess cell viability, was used to determine the cytotoxic effects of these compounds. researchgate.netnih.gov Among the synthesized derivatives, a compound featuring a 2-methoxy phenyl moiety (designated as 3f) exhibited the most potent activity against the MCF-7 cell line, with an IC₅₀ value of 222.70 µg/mL. ajgreenchem.com This finding suggests that specific substitutions on the chalcone structure can significantly influence its cytotoxic efficacy. ajgreenchem.com

Table 2: Cytotoxic Activity of Naphthalene-Chalcone Derivative 3f

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|

IC₅₀ represents the half-maximal inhibitory concentration, the concentration at which 50% of cell growth is inhibited. Data sourced from the Asian Journal of Green Chemistry. ajgreenchem.com

The biological efficacy of chalcones is closely tied to their molecular structure. Structure-activity relationship (SAR) studies aim to establish how different chemical features of a molecule contribute to its activity, providing a roadmap for designing more potent compounds. nih.gov For chalcone derivatives, the nature and position of substituents on both aromatic rings are critical determinants of their anticancer and anti-inflammatory activities. researchgate.netnih.gov

Research indicates that the presence of electron-donating groups, such as methoxy groups, on the phenyl ring can slightly increase the inhibitory action against cancer cell lines. ajgreenchem.com The symmetrical substitution pattern on both aromatic rings of chalcones may also enhance their biological efficacy. This structural flexibility allows for fine-tuning of the molecule to improve its interaction with biological targets and thereby increase its potency. researchgate.net

One of the key mechanisms through which many chalcones exert their anticancer effects is the inhibition of tubulin polymerization. ajgreenchem.com Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.gov By interfering with microtubule dynamics, these agents can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.gov

Several synthetic and natural chalcones have demonstrated potent anticancer efficacy by inhibiting tubulin polymerization. ajgreenchem.com Molecular docking studies suggest that some chalcone derivatives bind to the colchicine binding site on the β-chain of tubulin. nih.gov This interaction disrupts the normal function of microtubules, leading to mitotic arrest and cell death. Naphthalene-based chalcones are actively being investigated as potential tubulin polymerization inhibitors for cancer therapy. ajgreenchem.com

Antioxidant Activity

Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant properties. mdpi.comresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. researchgate.net Antioxidants can mitigate this damage by scavenging free radicals. nih.gov

The introduction of methoxy groups can increase the antioxidant activity in phenolic compounds. mdpi.com Studies on various 2-methoxyphenol derivatives have been conducted to evaluate their antioxidant capacity using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical-scavenging method. researchgate.netnih.gov The presence of the 3-methoxy group on the naphthaldehyde scaffold suggests that it and its derivatives could possess antioxidant capabilities, making them promising candidates for further investigation in the context of diseases linked to oxidative stress. researchgate.net

Strigolactone-Signaling Inhibition

In the field of plant biology, a compound closely related to this compound has been identified as a novel inhibitor of strigolactone signaling. nih.govnih.gov Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. nih.govjst.go.jp

Through in silico virtual screening, 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) was identified as a chemical regulator that inhibits strigolactone reception. nih.govnih.govresearchgate.net Further experiments confirmed that 2-MN blocks strigolactone signaling by inhibiting the interaction between the strigolactone receptor protein D14 and its target proteins, D53 and SLR1. nih.govresearchgate.net This inhibition was shown to restore the growth of rice tillering buds that had been suppressed by strigolactones. nih.govnih.gov The discovery of 2-MN as a strigolactone-receptor inhibitor provides a valuable tool for agricultural research and the potential development of agents to control plant growth and development. nih.govjst.go.jp

The chemical scaffold of this compound has proven to be a valuable starting point for the development of various biologically active molecules. Its inherent structural features allow for diverse chemical modifications, leading to the synthesis of compounds with potential therapeutic and diagnostic applications.

Precursor for Drug Development

This compound serves as a crucial precursor in the synthesis of novel compounds with potential therapeutic value. Its chemical structure provides a versatile platform for the elaboration of more complex molecules with desired pharmacological activities. For instance, it is a key starting material in the synthesis of various heterocyclic compounds, which are known to exhibit a wide range of biological effects.

Synthesis of Pharmaceutical Intermediates

This naphthaldehyde derivative is instrumental in the creation of key pharmaceutical intermediates. These intermediates are molecules that represent a stage in the synthesis of a final active pharmaceutical ingredient (API). The aldehyde functional group of this compound readily participates in various chemical reactions, such as condensations and cyclizations, to form the core structures of more complex drug candidates.

One notable application is in the synthesis of chalcone derivatives. Chalcones are open-chain flavonoids that are precursors to a variety of heterocyclic compounds, including isoxazoles. For example, 3-methoxy acetophenone (B1666503) can be reacted with substituted benzaldehydes to form novel chalcones. These chalcones can then undergo a cyclization reaction with hydroxylamine hydrochloride to yield 3-methoxy acetophenone isoxazole derivatives, which have been investigated for their anti-inflammatory properties. orientjchem.orgresearchgate.net

Development of Fluorescent Substrates for Enzyme Assays

In the field of diagnostics and biochemical research, this compound and its derivatives have been utilized to create fluorescent substrates for enzyme assays. nih.govrsc.orggist.ac.kr These substrates are molecules that, upon interaction with a specific enzyme, produce a fluorescent signal that can be measured to determine the enzyme's activity.

A notable example is the development of 2-((6-methoxynaphthalen-2-yl)methylene)-1,1-dimethylhydrazine (MNDH), a fluorescent peroxidase substrate. nih.govrsc.orggist.ac.kr This compound is synthesized from a naphthalene-based aldehyde and exhibits quantitative changes in fluorescence in the presence of horseradish peroxidase (HRP) and hydrogen peroxide. nih.govrsc.orggist.ac.kr The MNDH/HRP assay system is advantageous as it is not susceptible to over-oxidation by excess hydrogen peroxide, is stable to heat and light, and can be used over a broad pH range. nih.govrsc.orggist.ac.kr This makes it a valuable tool for various bio-sensing applications, including enzyme-linked immunosorbent assays (ELISAs) and multi-enzyme cascade-based assays. nih.govgist.ac.kr

| Substrate | Enzyme | Application | Key Features |

| 2-((6-methoxynaphthalen-2-yl)methylene)-1,1-dimethylhydrazine (MNDH) | Horseradish Peroxidase (HRP) | Bio-sensing, ELISAs | Thermo- and photostable, not over-oxidized by excess H2O2, wide operating pH range. nih.govrsc.orggist.ac.kr |

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a potential drug molecule and its target protein.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. For instance, 3-methoxy flavone derivatives have been synthesized and their interactions with the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been studied. nih.gov These studies help in understanding the binding modes and energies of these compounds, providing insights into their potential as anti-breast cancer agents. nih.gov

Similarly, molecular docking studies have been performed on isoxazole derivatives synthesized from 3-methoxy substituted chalcones to evaluate their anti-inflammatory activity. orientjchem.orgresearchgate.net These studies targeted the cyclooxygenase-2 (COX-2) enzyme, a key protein involved in inflammation. orientjchem.org The results from these computational studies help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.

| Derivative Class | Target Protein(s) | Therapeutic Area |

| 3-Methoxy flavones | Estrogen Receptor Alpha (ER-α), Epidermal Growth Factor Receptor (EGFR) | Anti-breast cancer nih.gov |

| Isoxazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory orientjchem.orgresearchgate.net |

Applications in Materials Science and Chemical Sensing

Organic Electronics and Optoelectronic Devices

Naphthaldehyde derivatives are valuable precursors in the synthesis of organic materials for electronic and optoelectronic applications. Their rigid, planar aromatic structure contributes to favorable charge transport properties and thermal stability in the resulting materials.

Organic Light-Emitting Diodes (OLEDs)

While direct applications of 3-Methoxy-2-naphthaldehyde in commercial OLEDs are not extensively documented in publicly available research, the broader class of naphthaldehyde derivatives is utilized in creating components for these devices. The naphthalene (B1677914) core can be functionalized to produce materials with high fluorescence quantum yields and tunable emission colors, which are critical characteristics for emissive layers in OLEDs. The aldehyde functionality provides a convenient handle for synthesizing more complex conjugated molecules, such as Schiff bases or vinyl-substituted naphthalenes, which can act as emitters or charge-transporting materials. The methoxy (B1213986) group can further influence the electronic properties and solubility of the final material.

Liquid Crystals with Specific Functionalities

The development of liquid crystals often involves the incorporation of rigid, aromatic cores to induce mesophase behavior. Naphthaldehyde derivatives, by virtue of their planar and elongated structure, are suitable candidates for inclusion in liquid crystalline molecules. Although specific research detailing the use of this compound in liquid crystals is limited, the general strategy involves attaching flexible alkyl or alkoxy chains to the naphthalene core. The aldehyde group can be transformed into other functional groups, such as imines or esters, to create rod-like molecules that can self-assemble into liquid crystalline phases. The methoxy group can influence the mesophase stability and transition temperatures.

Organic Semiconductors (e.g., DNTT Derivatives)

A significant application of methoxy-naphthaldehyde isomers is in the synthesis of high-performance organic semiconductors, particularly derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT). DNTT and its derivatives are known for their excellent hole mobility and environmental stability, making them promising candidates for organic field-effect transistors (OFETs).

A general and efficient synthetic route to DNTT derivatives has been developed starting from readily available 2-methoxynaphthalenes. acs.org This multi-step synthesis can be adapted to produce various symmetrically and asymmetrically substituted DNTT derivatives. acs.orgacs.org For instance, the synthesis of a 3-ethylheptyl substituted DNTT derivative begins with the commercially available 6-methoxy-2-naphthaldehyde (B117158). acs.orgnii.ac.jp This aldehyde undergoes a reaction with an in-situ generated Grignard reagent to form a benzylic alcohol, which is subsequently deoxygenated to yield the 6-alkyl-2-methoxynaphthalene precursor. acs.orgnii.ac.jp This precursor is then converted into the corresponding DNTT derivative through a series of reactions including methylthiolation, functional group transformation of the methoxy group, a coupling reaction, and a final iodine-promoted cyclization to form the thieno[3,2-b]thiophene core. acs.orgnii.ac.jp

The ability to introduce various substituents onto the DNTT core, starting from appropriately functionalized methoxynaphthalenes, allows for the fine-tuning of the semiconductor's properties, such as solubility and thin-film morphology, which are crucial for solution-processed OFETs. acs.org

| Starting Material Isomer | Key Synthetic Step | Final Product Class | Application |

| 6-methoxy-2-naphthaldehyde | Grignard reaction and deoxygenation | DNTT Derivative | Organic Field-Effect Transistors (OFETs) |

| 2-methoxynaphthalene (B124790) | Lithiation and thiomethylation | DNTT Derivative | Organic Field-Effect Transistors (OFETs) |

Fluorescent Chemosensors

The inherent fluorescence of the naphthalene moiety makes its derivatives excellent candidates for the development of fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence properties upon binding with a specific analyte.

Design and Synthesis of Naphthaldehyde-Based Chemosensors

The design of naphthaldehyde-based chemosensors typically involves the condensation of the naphthaldehyde with a molecule containing a primary amine to form a Schiff base. This modular approach allows for the straightforward synthesis of a wide variety of sensor molecules. The naphthaldehyde unit acts as the fluorophore, while the amine-containing part can be tailored to include a specific binding site for the target analyte.

For example, chemosensors have been synthesized by reacting 2-hydroxy-1-naphthaldehyde (B42665) with various amines. ehemj.comrsc.org The resulting Schiff base ligands can coordinate with metal ions, leading to changes in their electronic structure and, consequently, their photophysical properties. These changes can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Detection of Metal Ions (e.g., Al³⁺)

Naphthaldehyde-based fluorescent chemosensors have shown particular promise for the detection of environmentally and biologically important metal ions, such as the aluminum ion (Al³⁺). Excessive Al³⁺ can be detrimental to human health, creating a demand for sensitive and selective detection methods.

Several fluorescent probes based on the Schiff bases of 2-hydroxy-1-naphthaldehyde have been developed for the detection of Al³⁺. ehemj.comrsc.org These sensors often exhibit a "turn-on" fluorescence response upon binding to Al³⁺. The proposed mechanism for this fluorescence enhancement is the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion to the ligand restricts the photoinduced electron transfer (PET) process, leading to an increase in the fluorescence quantum yield. rsc.org

These chemosensors can exhibit high selectivity for Al³⁺ over other competing metal ions and can have very low detection limits, often in the nanomolar range. rsc.org The practical utility of these sensors has been demonstrated by their ability to detect Al³⁺ in various samples, including pharmaceutical drugs. rsc.org

| Naphthaldehyde Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| 2-hydroxy-1-naphthaldehyde Schiff base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 33 nM rsc.org |

| Naphthalene derivative fluorescent probe F6 | Al³⁺ | Fluorescence enhancement | 8.73 × 10⁻⁸ mol/L nih.gov |

Sensing of Anions (e.g., Azide)

The utility of this compound derivatives extends to the field of chemical sensing, particularly in the detection of anions. While direct studies on this compound for azide sensing are not prevalent, research on closely related compounds provides significant insights. For instance, a chemosensor derived from 2-methoxy-1-naphthaldehyde (B1195280) has been effectively utilized for the sequential fluorescence detection of aluminum ions (Al³⁺) and subsequently azide ions (N₃⁻) in an aqueous acetonitrile solution nih.gov.

In this system, the sensor, a rhodamine derivative bearing a 2-methoxy-1-naphthaldehyde unit, initially forms a highly fluorescent complex with Al³⁺ ions. This complex then serves as the active probe for detecting azide. The addition of various anions, including N₃⁻, cyanide (CN⁻), perchlorate (ClO₄⁻), acetate (B1210297) (CH₃COO⁻), and others, to this solution demonstrated a high selectivity towards the azide ion. The presence of azide was observed to quench the fluorescence of the sensor-Al³⁺ complex, indicating a strong interaction nih.gov. The detection limit for azide ions using this particular system was calculated to be 12 μM, highlighting its sensitivity nih.gov. This selective quenching of fluorescence in the presence of azide makes this naphthaldehyde-based sensor a promising platform for anion detection.

Mechanism of Fluorescence Turn-On

The underlying principle of the aforementioned anion sensing is a "fluorescence turn-on" mechanism, which is subsequently "turned-off" by the target anion. The initial "turn-on" phase is triggered by the coordination of a metal ion, such as Al³⁺, to the naphthaldehyde-based sensor. In the case of the rhodamine derivative of 2-methoxy-1-naphthaldehyde, the binding of Al³⁺ induces a structural change in the rhodamine moiety from a non-fluorescent spirolactam form to a highly fluorescent ring-opened amide form nih.gov. This process is responsible for the significant increase in fluorescence intensity.

The subsequent detection of the azide anion operates on a fluorescence quenching or "turn-off" principle. The established high stability of the aluminum-azide complex (AlN₃) is the driving force for this phenomenon. When azide ions are introduced to the solution containing the fluorescent sensor-Al³⁺ complex, the azide ions preferentially bind to the Al³⁺ ions. This interaction displaces the sensor molecule, causing it to revert to its non-fluorescent, closed-ring spirolactam structure. This change leads to a measurable decrease or quenching of the fluorescence signal, thereby indicating the presence of azide ions nih.gov. The proposed binding mechanism illustrates a reversible process, where the sensor can be regenerated, although this aspect is often dependent on the specific conditions of the system nih.gov.

Dyes, Pigments, and Fine Chemicals

This compound and its isomers, such as 6-methoxy-2-naphthaldehyde, are valuable intermediates in the synthesis of a variety of organic molecules, including dyes, pigments, and other fine chemicals. The aromatic naphthalene core and the reactive aldehyde group make these compounds versatile building blocks in organic synthesis.

In the realm of colorants, naphthaldehyde derivatives are employed in the synthesis of dyes and pigments xindaobiotech.com. For example, disazomethine pigments have been prepared through the condensation of aromatic diamines with derivatives of 2-hydroxy-naphthaldehyde, which share a similar structural framework. These pigments have shown excellent light fastness and solvent fastness, making them suitable for coloring plastics like polyvinyl chloride, as well as for use in paints, varnishes, and printing inks.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

While established methods for the synthesis of naphthaldehyde isomers exist, future research is anticipated to focus on developing more efficient, sustainable, and high-yield pathways. Traditional methods for related compounds, such as 6-methoxy-2-naphthaldehyde (B117158), have involved multi-step processes including bromination, reduction, and subsequent reaction with formylating agents like N,N-dimethylformamide. patsnap.comgoogle.com These routes can sometimes be lengthy or utilize harsh reagents. patsnap.com

Emerging research directions are likely to explore modern catalytic systems to streamline the synthesis. A promising avenue is the application of nickel-catalyzed cross-dehydrogenative coupling (CDC) reactions. acs.orgacs.org This strategy enables the direct joining of two different C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org Applying a CDC approach could potentially allow for the direct formylation of a 3-methoxy-naphthalene precursor, offering a more atom-economical and efficient synthesis. Research in this area would focus on optimizing catalyst systems, ligands, and reaction conditions to achieve high regioselectivity for the 2-position.

Table 1: Potential Novel Synthetic Strategies for 3-Methoxy-2-naphthaldehyde

| Synthetic Strategy | Potential Precursors | Key Features & Advantages | Relevant Research Context |

| Nickel-Catalyzed Cross-Dehydrogenative Coupling (CDC) | 2-Methoxynaphthalene (B124790), Formylating Agent | Avoids pre-functionalization, high atom economy, potential for late-stage functionalization. acs.org | Explored for coupling various aldehydes and alkenes, demonstrating broad substrate scope. acs.orgacs.org |

| Directed Ortho-Lithiation and Formylation | 2-Methoxynaphthalene | High regioselectivity controlled by the directing methoxy (B1213986) group. | A standard method for functionalizing aromatic rings, adaptable for specific isomers. |

| Sustainable Oxidation of 3-Methoxy-2-naphthalenemethanol | 3-Methoxy-2-naphthalenemethanol | Use of green oxidants (e.g., nitric acid in water), environmentally friendly, simple work-up. google.com | Methods developed for other methoxybenzyl alcohols show efficient conversion to aldehydes. google.com |

Exploration of New Derivatization for Enhanced Bioactivity

The this compound scaffold is a prime candidate for derivatization to generate novel compounds with enhanced biological activities. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensation reactions to form Schiff bases, imines, and other heterocyclic systems. researchgate.netuobaghdad.edu.iq

Future research will likely focus on synthesizing series of derivatives and screening them for various biological effects. Studies on related naphthalene (B1677914) carboxamides have shown that modifications, such as the introduction of different alkoxy groups, can significantly influence antibacterial and antimycobacterial efficacy. nih.gov For instance, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov Similarly, introducing benzimidazole (B57391) moieties, which are known pharmacophores, could yield compounds with antiproliferative or antioxidant properties. mdpi.com Another innovative approach involves the transfer of specific chemical moieties known to confer bioactivity, such as the 2-(hydroxymethoxy)vinyl (HMV) group, which can release formaldehyde (B43269) as a potent antimicrobial agent. nih.gov Applying these derivatization strategies to this compound could lead to the discovery of new therapeutic agents.

Table 2: Derivatization Strategies for Enhanced Bioactivity Inspired by Related Scaffolds

| Derivative Class | Target Bioactivity | Rationale / Key Findings from Related Compounds |

| Naphthalene Carboxanilides | Antibacterial, Antimycobacterial | Alkoxy chain length and position on an aniline (B41778) ring influence efficacy against MRSA and M. tuberculosis. nih.gov |

| Benzimidazole Carboxamides | Antiproliferative, Antioxidant | Methoxy and hydroxy substitutions on linked phenyl rings enhance antioxidant activity and can confer selective antiproliferative effects against cancer cell lines like MCF-7. mdpi.com |

| Schiff Bases | Antimicrobial, Antioxidant | Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) show significant antibacterial, antifungal, and radical-scavenging activity. researchgate.net |

| HMV-Functionalized Naphthalenes | Antimicrobial | The 2-(hydroxymethoxy)vinyl (HMV) moiety can be transferred to other molecules to enhance their antimicrobial properties through the release of formaldehyde. nih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding experimental research. Future studies on this compound and its derivatives will increasingly rely on these in silico methods. DFT calculations can be used to investigate ground-state geometries, electronic structures, and vibrational frequencies, providing insights that complement experimental data from techniques like X-ray crystallography and spectroscopy. researchgate.netresearchgate.net

For predictive purposes, DFT can model key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. kaust.edu.sa The HOMO-LUMO gap is crucial for understanding a molecule's electronic properties, reactivity, and potential applications in materials science, such as in dye-sensitized solar cells. kaust.edu.sa Furthermore, computational docking studies can predict how novel derivatives might bind to the active sites of enzymes or other biological targets, helping to prioritize the synthesis of compounds with the highest potential for specific biological activity. researchgate.net This predictive power can significantly accelerate the drug discovery and material design process by focusing laboratory efforts on the most promising candidates.

Table 3: Applications of Computational Modeling for this compound Research

| Computational Method | Predicted Properties | Research Implication |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, reaction energies. researchgate.netresearchgate.netkaust.edu.sa | Guiding synthesis, predicting suitability for materials science, corroborating spectroscopic data. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes). researchgate.net | Prioritizing synthesis of derivatives with high predicted bioactivity, understanding mechanism of action. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Designing new derivatives with improved potency and selectivity. |

Innovative Applications in Sensing and Materials Science

Naphthalene derivatives are well-known for their fluorescent properties, making them excellent building blocks for chemosensors. The naphthaldehyde moiety, in particular, can be incorporated into molecular structures designed to detect specific ions or molecules. Future research could focus on developing fluorescent probes based on this compound for the detection of biologically relevant species, such as specific metal ions or thiols like glutathione. The strategic placement of the methoxy and aldehyde groups could be exploited to fine-tune the sensor's selectivity and sensitivity.

In materials science, the compound serves as a valuable intermediate. Its derivatives could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or as chromophores in dye-sensitized solar cells (DSSCs). kaust.edu.sa The extended π-system of the naphthalene core, combined with the electronic influence of the substituents, is conducive to creating materials with interesting photophysical properties.

In-depth Mechanistic Studies of Biological Interactions

Preliminary research has identified this compound as a diagnostic reagent for studying aldehyde dehydrogenase (ALDH) enzymes. This suggests a direct interaction with this important class of enzymes, which are involved in various metabolic pathways. A significant future research direction is to conduct in-depth mechanistic studies to elucidate the precise nature of this interaction.

Key research questions would include determining the type of enzyme inhibition (e.g., competitive, non-competitive, or mixed) and identifying the specific amino acid residues in the enzyme's active site that interact with the inhibitor. nih.govnih.gov Such studies often involve kinetic assays performed at varying substrate and inhibitor concentrations. nih.gov Understanding the mechanism of ALDH inhibition by this compound could provide a foundation for designing more potent and selective ALDH inhibitors, which have therapeutic potential in various diseases. epa.gov These investigations would clarify whether the interaction is reversible or irreversible and could reveal the formation of specific adducts with active site residues, such as cysteine thiols. epa.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxy-2-naphthaldehyde, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves electrophilic substitution or oxidation reactions. For example, methoxy group introduction may use propargyl bromide in anhydrous DMF with K₂CO₃ as a base under reflux (60–80°C), monitored via TLC for completion . Optimization includes solvent selection (e.g., dichloromethane for polar intermediates), controlled temperature to minimize side reactions, and purification via recrystallization or column chromatography. Yield improvements often require stoichiometric adjustments of reagents like NaN₃ in substitution steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR: To confirm methoxy (-OCH₃) and aldehyde (-CHO) group positions on the naphthalene ring .

- FT-IR: Identify aldehyde C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (EI/ESI): Validate molecular weight (186.21 g/mol) and fragmentation patterns .

- UV-Vis: Assess conjugation effects for fluorescence applications .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer: Based on analogous naphthalene derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles .

- Storage: In airtight glass containers, away from oxidizers, at cool temperatures (<25°C) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

- Answer: The methoxy group at position 3 is a strong electron-donating group, activating the ring for EAS. However, steric hindrance from the aldehyde at position 2 directs incoming electrophiles to positions 6 or 7. Computational studies (e.g., density-functional theory) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals . Experimental validation via nitration or halogenation reactions with GC-MS monitoring is recommended .

Q. What strategies can resolve contradictions in reported toxicological data for this compound?

- Answer: Apply systematic review frameworks (e.g., risk-of-bias assessment):

- Study Design: Prioritize randomized, blinded animal studies with dose-response relationships .

- Exposure Characterization: Use HPLC or GC to quantify compound purity and stability in test matrices .

- Confounding Factors: Control for metabolic differences (e.g., cytochrome P450 activity in rodent models) .